(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane
Description
Organosilicon compounds have garnered considerable attention in contemporary organic synthesis due to their unique reactivity and stability. encyclopedia.pubyoutube.com Their utility spans from serving as robust protecting groups to acting as versatile intermediates for carbon-carbon bond formation. youtube.comias.ac.in The specific focus of this article, (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane, exemplifies the strategic implementation of organosilanes in directing the outcome of chemical transformations.
The significance of organosilicon compounds in modern organic synthesis is multifaceted, stemming from their distinct electronic and steric properties that enable a wide range of chemical transformations. rsc.orgencyclopedia.pub
Organosilicon compounds are widely employed as versatile reagents and intermediates in organic synthesis. encyclopedia.pubyoutube.com Their applications are diverse, ranging from their use in reduction reactions to their role as coupling partners in various cross-coupling reactions. thermofishersci.in For instance, organosilanes can be activated with a fluoride (B91410) source to generate a more nucleophilic species capable of participating in cross-coupling reactions. thermofishersci.insigmaaldrich.com This versatility is a direct result of the unique properties of the carbon-silicon bond and the ability of silicon to be manipulated under various reaction conditions. lkouniv.ac.in The stability of many organosilicon compounds to air and moisture, in contrast to other organometallic reagents, further enhances their synthetic utility. rsc.orgthermofishersci.in
The compound this compound serves as a prime example of an organosilane intermediate. Allylsilanes, in general, are highly valued for their ability to undergo regioselective reactions with electrophiles, where the electrophile adds to the γ-position of the allyl group. scispace.com This reactivity is a cornerstone of their application in building complex organic molecules.
The reactivity of organosilanes is profoundly influenced by the steric and electronic effects of the silyl (B83357) substituents. cmu.edunumberanalytics.com The trimethylsilyl (B98337) group ((CH₃)₃Si-), present in this compound, is a common substituent in organosilane chemistry.
Steric Effects: The size of the silyl group can influence the accessibility of a reactive center, a phenomenon known as steric hindrance. numberanalytics.com In the context of allylsilanes, the steric bulk of the silyl group can direct the approach of an incoming electrophile, thereby controlling the stereochemical outcome of the reaction. rsc.org The spatial arrangement of atoms, dictated by the size of substituents, plays a crucial role in determining the reaction's pathway and rate. numberanalytics.com
Electronic Effects: Electronically, the carbon-silicon bond is polarized towards carbon, making the silicon atom electropositive. However, the key electronic feature of allylsilanes is the β-silicon effect, which describes the stabilization of a positive charge on a carbon atom β to the silicon atom. encyclopedia.pubresearchgate.net This hyperconjugative interaction makes the double bond of an allylsilane nucleophilic and dictates the regioselectivity of electrophilic attack at the γ-carbon. wikipedia.org This electronic influence is a fundamental principle governing the reactivity of unsaturated organosilanes. researchgate.net
The geometry of the double bond in allylsilanes is a critical determinant of their reactivity and the stereochemistry of the products formed. The (E)-configuration, in particular, offers a predictable platform for stereoselective synthesis.
The (E)-geometry of the double bond in an allylsilane is crucial for achieving high levels of stereoselectivity in its reactions. scielo.org.mx In electrophilic substitution reactions, the anti-periplanar arrangement of the silyl group and the incoming electrophile is generally favored, leading to a high degree of stereochemical transfer. rsc.org Reactions of (E)-allylsilanes often proceed with high stereospecificity, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product. rsc.org For example, in reactions with aldehydes, (E)-allylsilanes typically yield the syn diastereomer with high selectivity. wikipedia.org This predictable stereochemical outcome is a significant advantage in the synthesis of complex molecules with multiple stereocenters. scielo.org.mx
Phenyl-substituted allylsilanes, such as this compound, are of particular interest in academic research due to the additional electronic and steric influences imparted by the phenyl group. The phenyl substituent can affect the reactivity of the double bond and can also be a site for further functionalization. Research in this area often explores how the interplay between the silyl group and the phenyl ring influences the outcome of various synthetic transformations. For instance, the synthesis of styrene (B11656) derivatives can be achieved through the isomerization and subsequent coupling of phenyl-substituted allylsilanes. acs.org The study of such compounds contributes to a deeper understanding of the fundamental principles of organosilane chemistry and expands their application in the synthesis of valuable organic molecules. nih.gov
Data for this compound
| Property | Value |
| CAS Number | 79239-05-7 |
| Molecular Formula | C₁₃H₂₀Si |
| Molecular Weight | 204.39 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C13H20Si |
|---|---|
Molecular Weight |
204.38 g/mol |
IUPAC Name |
trimethyl-[(E)-3-phenylbut-2-enyl]silane |
InChI |
InChI=1S/C13H20Si/c1-12(10-11-14(2,3)4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3/b12-10+ |
InChI Key |
JYAACCIGESKZNR-ZRDIBKRKSA-N |
Isomeric SMILES |
C/C(=C\C[Si](C)(C)C)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Stereochemical Aspects and Stereoselective Transformations Involving E Trimethyl 3 Phenylbut 2 En 1 Yl Silane
Control of Stereochemistry in (E)-Allylsilane Reactions
The reactions of (E)-allylsilanes, such as (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane, with electrophiles are powerful carbon-carbon bond-forming methods. A key feature of these reactions is the ability to control the stereochemistry of the newly formed chiral centers, which can be achieved through both diastereoselective and enantioselective strategies. The inherent geometry of the (E)-alkene plays a crucial role in determining the relative stereochemistry of the products.
Diastereoselective Control in C-C Bond Formation
The diastereoselectivity in the reactions of (E)-crotylsilanes, a class to which this compound belongs, with aldehydes is highly dependent on the reaction conditions, particularly the nature of the activation method (electrophilic or nucleophilic). nih.gov In reactions proceeding through an open transition state, which is common for Lewis acid-promoted additions, (E)-crotylsilanes typically yield the syn-diastereomer as the major product. msu.edu
Theoretical studies using density functional theory (M06-2X) on the addition of (E)-2-butenyltrimethylsilane to acetaldehyde (B116499) under electrophilic activation (BF₃, H₃O⁺) have provided a rationale for this preference. nih.govacs.org The calculations indicate that the synclinal transition state leading to the syn product is favored over the antiperiplanar transition state. This preference is attributed to a combination of favorable electrostatic and orbital interactions (specifically π→π* interactions) in the synclinal arrangement, which outweigh the increased steric interactions. nih.govacs.org
Conversely, under nucleophilic activation (e.g., with fluoride (B91410) ions), the stereochemical outcome is reversed, favoring the formation of the anti-diastereomer. nih.gov This change in selectivity is explained by the dominance of electrostatic repulsion in the transition state. The antiperiplanar transition state, which leads to the anti product, experiences less electrostatic repulsion and is therefore favored over the synclinal transition state. nih.gov
The diastereoselectivity is also influenced by the distortion of the crotylsilane moiety in the transition state. nih.gov These findings highlight the tunable nature of diastereoselectivity in allylsilane reactions, where the choice of catalyst and reaction conditions can effectively steer the reaction towards the desired diastereomer.
| Activation Method | Predominant Diastereomer | Key Factors Influencing Selectivity |
| Electrophilic (e.g., Lewis Acid) | syn | Favorable electrostatic and orbital interactions in a synclinal transition state. nih.govmsu.eduacs.org |
| Nucleophilic (e.g., Fluoride) | anti | Minimized electrostatic repulsion in an antiperiplanar transition state. nih.gov |
Enantioselective Methodologies in Allylsilane Additions
Achieving high enantioselectivity in the addition of allylsilanes to electrophiles is a significant goal in asymmetric synthesis. This is typically accomplished by employing chiral catalysts or by using enantioenriched allylsilanes.
A powerful strategy for the enantioselective addition of allylsilanes to aldehydes involves the use of a dual catalytic system combining chromium catalysis and photoredox catalysis. This approach provides access to valuable homoallylic alcohols with high levels of enantioselectivity. The reaction proceeds under mild conditions and offers chemo- and diastereoselectivity that is complementary to the traditional Hosomi-Sakurai reaction.
This dual catalytic method is believed to proceed through a closed transition state involving the chromium catalyst, which is key to inducing asymmetry. The photoredox catalyst facilitates the generation of the necessary reactive intermediates under visible light irradiation. This methodology has been successfully applied to a broad range of substrates, demonstrating its synthetic utility.
The use of enantioenriched allylsilanes in conjunction with Lewis acids provides a direct method for the synthesis of enantioenriched homoallylic alcohols. In these reactions, the chirality of the allylsilane is transferred to the product with high fidelity. The development of methods for the synthesis of enantioenriched allylic silanes is therefore of great importance.
One such method involves the nickel-catalyzed asymmetric reductive cross-coupling of (chlorobenzyl)silanes with vinyl bromides. nih.gov This approach allows for the preparation of a variety of chiral allylic silanes with high enantiomeric excess. nih.gov These enantioenriched silanes can then be used in stereospecific transformations, such as intramolecular Hosomi-Sakurai reactions, to generate products with multiple stereocenters with excellent transfer of chirality. nih.gov
In double-stereodifferentiating reactions involving chiral (E)-crotylsilanes and chiral aldehydes, the stereochemical outcome is determined by the chirality of both the silane (B1218182) and the aldehyde. acs.org Under non-chelation controlled conditions with a Lewis acid like titanium tetrachloride (TiCl₄), the stereochemistry of the newly formed methyl-bearing center is dictated by the absolute configuration of the chiral silane, while the chirality of the oxygen-bearing center is controlled by the aldehyde's intrinsic facial bias (Felkin-Anh model). acs.org This allows for a predictable and controlled synthesis of complex polypropionate-derived natural products. acs.org
Transfer of Chirality and Stereodirection
The concept of chirality transfer, where a stereocenter in a starting material dictates the stereochemistry of a newly formed stereocenter in the product, is a powerful tool in asymmetric synthesis. nih.govnih.gov In the context of this compound and related chiral allylsilanes, the silyl (B83357) group plays a pivotal role in this process.
Role of Silyl Group as a Stereodirecting Element
The trimethylsilyl (B98337) group in this compound is not merely a passive spectator in its chemical transformations. Instead, it acts as a potent stereodirecting element. In electrophilic substitution reactions, the carbon-silicon bond is capable of stabilizing a positive charge at the β-position through a phenomenon known as hyperconjugation. wikipedia.org This electronic effect dictates that the electrophile will attack the γ-carbon of the allylsilane, leading to the formation of a new carbon-electrophile bond and subsequent loss of the silyl group. wikipedia.orgorganicreactions.org
The stereochemical course of this substitution is highly controlled. The reaction generally proceeds with anti-stereoselectivity, meaning the electrophile enters on the face opposite to the silyl group. This stereochemical outcome is a direct consequence of the steric bulk of the trimethylsilyl group and the requirement for an anti-periplanar arrangement of the reacting bonds in the transition state to allow for efficient orbital overlap for the departing silyl group.
In reactions involving enantioenriched allylsilanes, this inherent stereochemical preference allows for the efficient transfer of chirality from the silicon-bearing stereocenter to the newly formed stereocenter in the product. nih.gov The predictability and high fidelity of this chirality transfer make enantioenriched allylsilanes, including chiral derivatives of this compound, valuable synthons for the construction of stereochemically complex molecules.
Silicon-Stereogenic Centers in (E)-Allylsilane Chemistry
The introduction of a stereogenic center at the silicon atom in allylsilanes like this compound opens up a new dimension in stereocontrolled synthesis. The chirality at silicon can profoundly influence the outcome of chemical reactions, making the development of methods for their asymmetric synthesis a key research area.
Asymmetric Synthesis of Si-Stereogenic Organosilanes
The creation of enantiomerically enriched silicon-stereogenic organosilanes has been a persistent challenge, but several strategies have emerged. rsc.orgnih.gov These methods generally fall into two main categories: the desymmetrization of prochiral silanes and the kinetic resolution of racemic silanes. nih.gov
One powerful approach is the catalytic desymmetrization of prochiral organosilanes that possess two identical reactive sites. nih.gov For instance, transition-metal catalysts, particularly those based on palladium or rhodium, have been effectively used in the desymmetrization of prochiral silanes bearing two enantiotopic Si-H, Si-O, Si-C, or Si-Cl bonds. nih.gov While highly effective, the reliance on often expensive noble metal catalysts can be a limitation for large-scale applications. nih.gov
More recently, organocatalysis has surfaced as a complementary and powerful tool for the enantioselective construction of silicon-stereocenters. A notable example is the dynamic kinetic silyletherification of racemic chlorosilanes with chiral alcohols, catalyzed by a Lewis base such as 4-aminopyridine. nih.gov This enantioconvergent method takes advantage of the rapid racemization of the silicon center under the reaction conditions, allowing for the conversion of the entire racemic starting material into a single diastereomer with a high degree of stereoselectivity. nih.gov
Another strategy involves the stereospecific synthesis of silicon-stereogenic optically active silylboranes from chiral hydrosilanes. nih.govchemrxiv.org These silylboranes are versatile intermediates that can be used as transfer agents for the silicon-stereogenic silyl group in various transition-metal-catalyzed reactions with high enantiospecificity. nih.govchemrxiv.org
| Method | Catalyst/Reagent | Key Feature |
| Catalytic Desymmetrization | Palladium or Rhodium complexes | High efficiency in desymmetrizing prochiral silanes. nih.gov |
| Dynamic Kinetic Silyletherification | 4-Aminopyridine (Lewis base) | Enantioconvergent synthesis from racemic chlorosilanes. nih.gov |
| Stereospecific Borylation | Pt(PPh3)4 | Formation of optically active silylboranes from chiral hydrosilanes. nih.govchemrxiv.org |
Impact of Silicon-Stereogenicity on Reactivity and Selectivity
The presence of a stereogenic silicon center in an allylsilane can exert significant stereochemical control in its reactions. The chiral environment around the silicon atom can influence the facial selectivity of approaching electrophiles or the stereochemical course of concerted reactions.
Research on sulfur-stabilized silicon cations derived from silanes with a stereocenter at silicon has shown that the silicon's chirality can dictate the stereochemical outcome at adjacent, formerly prochiral atoms with high diastereoselectivity. researchgate.net This demonstrates a remarkable transfer of chirality from the silicon center to other parts of the molecule during a chemical transformation.
In the context of allylation reactions, the stereochemistry at the silicon atom can influence the diastereoselectivity of the addition to carbonyls and other electrophiles. While specific studies on this compound are limited, the general principles of allylsilane chemistry suggest that the silicon substituents would play a crucial role in directing the approach of the electrophile to one of the two faces of the double bond.
Regio- and Enantioconvergent Transformations
Regio- and enantioconvergent catalysis represents a highly efficient strategy in asymmetric synthesis, where a racemic mixture of regioisomeric starting materials is converted into a single, enantioenriched product. In the realm of allylic substitutions, γ-silyl-substituted allyl acetates have been shown to be effective electrophiles in regio- and enantioconvergent hydroallylation reactions. chemrxiv.org
In these reactions, a combination of copper and palladium catalysis allows for the construction of vicinal stereogenic centers with high diastereo- and enantioselectivity. chemrxiv.org The silyl group in these substrates plays a crucial role in controlling the regioselectivity, primarily through steric effects rather than electronic stabilization. chemrxiv.org This approach enables the formation of allylated products from a mixture of starting materials with excellent control over the stereochemical outcome.
Conformational Analysis and its Stereochemical Implications
The reactivity and stereoselectivity of allylsilanes are intrinsically linked to their conformational preferences. The spatial arrangement of the silyl group relative to the double bond dictates the orbital overlap and steric environment, which in turn influences the trajectory of incoming reagents.
For allylsilanes, the most stable conformations are generally those where the σ-bond of the C-Si is aligned with the π-system of the double bond. This alignment allows for effective hyperconjugation, which stabilizes the molecule. In the case of this compound, the presence of a bulky phenyl group at the C3 position introduces additional steric considerations.
Computational studies on related phenylbutenone derivatives have shown that such molecules tend to adopt a planar configuration to maximize conjugation. researchgate.net For this compound, a similar preference for planarity in the butenyl chain would be expected. The rotation around the C1-C2 single bond would be a key conformational parameter. The relative orientation of the trimethylsilyl group with respect to the phenyl-substituted double bond will determine the steric hindrance presented to an approaching electrophile.
The stereochemical outcome of reactions, such as electrophilic substitution, is highly dependent on these conformational factors. The electrophile will preferentially attack from the less hindered face of the double bond, and the specific conformation adopted by the allylsilane at the moment of reaction will therefore determine the stereochemistry of the newly formed stereocenter. While detailed conformational analysis specific to this compound is not extensively documented in the literature, the principles derived from similar systems underscore the critical interplay between conformation and stereochemical control.
Computational and Theoretical Studies on E Trimethyl 3 Phenylbut 2 En 1 Yl Silane and Allylsilane Reactivity
Ab Initio Molecular Orbital Theory Applications
Ab initio molecular orbital (MO) theory, a computational method rooted in quantum mechanics without the use of empirical parameters, has been instrumental in building a foundational understanding of allylsilane reactivity. These studies have been pivotal in predicting how structural modifications influence reaction pathways and in characterizing fleeting intermediates that are often elusive to experimental observation.
Ab initio calculations have demonstrated a clear correlation between the nature of the substituents on the silicon atom and the reactivity of the allylsilane. researchgate.net For instance, gas-phase calculations on parent and substituted allylsilanes have shown that increasing the length of n-alkyl ligands on the silicon atom enhances the ability of the Si-Cα bond to participate in hyperconjugation with the developing vacant p-orbital on the β-carbon as the allylsilane engages with an electrophile. researchgate.net This enhanced hyperconjugative ability is reflected in a gradual increase in the energy of the Highest Occupied Molecular Orbital (HOMO) as the ligands change from methyl to n-hexyl, which corresponds to an observed increase in experimental reactivity. researchgate.net
While no specific ab initio studies on (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane are publicly available, the principles derived from studies on simpler allylsilanes can be extrapolated. The trimethylsilyl (B98337) group in this compound provides a certain level of reactivity. Based on general findings, replacing the methyl groups with bulkier or more electron-donating alkyl groups could potentially increase its nucleophilicity. The phenyl group at the 3-position also significantly influences the electronic environment of the double bond, a factor that is critical in determining the molecule's reactivity profile.
Table 1: Predicted Impact of Silicon Ligands on Allylsilane Reactivity (Based on Ab Initio Studies)
| Ligand on Silicon | Predicted Effect on Si-Cα Hyperconjugation | Predicted Effect on HOMO Energy | Predicted Relative Reactivity |
|---|---|---|---|
| -CH₃ (as in Trimethylsilyl) | Baseline | Baseline | Standard |
| -CH₂CH₃ | Increased | Higher | Increased |
| -CH(CH₃)₂ (Isopropyl) | Anomalous (steric effects dominate) | - | High (experimentally) researchgate.net |
A significant contribution of ab initio MO theory has been the characterization of the transition state in reactions of allylsilanes, particularly their interactions with electrophiles like aldehydes. acs.org These studies have shown that the reaction often proceeds through a transition state involving a pentacoordinated silicon species. acs.org In this arrangement, the oxygen of the aldehyde attacks an apical site of the silicon center, while the allyl group departs from an equatorial position. acs.org This mechanism avoids a higher energy pseudorotation at the silicon center. The activation barrier for these reactions is sensitive to the substituents on the silicon, with calculations showing that allylsilacyclobutanes can have lower activation barriers compared to acyclic allylsilanes due to ring strain. acs.org For this compound, it is expected that its reaction with electrophiles would also proceed through a similar pentacoordinated silicon transition state.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It has been widely applied to investigate the reaction mechanisms of allylsilanes in various contexts, including those catalyzed by transition metals.
DFT studies have been instrumental in mapping out the mechanistic pathways of important reactions involving allylsilanes. For example, in the context of hydrosilylation, DFT calculations have explored the catalytic cycles of various metal complexes, providing insights into the active catalytic species and potential deactivation pathways.
More recently, gold-catalyzed reactions have gained prominence, and DFT has been used to understand the intricacies of these transformations. Gold catalysts, acting as soft Lewis acids, can activate the double bond of allylsilanes towards nucleophilic attack. DFT studies on gold(I)-catalyzed additions to C-C multiple bonds have shed light on the intermediates and transition states involved in these processes, which often feature complex rearrangements and bond formations. While a specific DFT study on the gold-catalyzed reactions of this compound is not available, the general mechanisms elucidated for other allylsilanes would be applicable.
DFT is a powerful tool for dissecting the influence of substituents on the reactivity and selectivity of chemical reactions. For allylsilanes, the substituents on both the silicon atom and the allyl moiety play a crucial role. The phenyl group in this compound is expected to have a significant electronic effect. DFT calculations can quantify the impact of this phenyl group on the electron density distribution within the molecule, influencing its nucleophilicity and the regioselectivity of its reactions.
For instance, DFT studies on substituted aromatic systems have shown how electron-donating or electron-withdrawing groups alter the electronic properties of the molecule. researchgate.netrsc.org In the case of this compound, the phenyl group, through its mesomeric and inductive effects, will modulate the reactivity of the allylic system.
Table 2: General Substituent Effects on Allylsilane Reactivity as Analyzed by DFT
| Substituent Type on Allyl Group | Electronic Effect | Predicted Impact on Nucleophilicity | Example |
|---|---|---|---|
| Electron-donating | Increases electron density at the γ-carbon | Enhanced | Alkoxy group |
| Electron-withdrawing | Decreases electron density at the γ-carbon | Diminished | Cyano group |
| Aromatic (e.g., Phenyl) | Can act as electron-donating or -withdrawing depending on resonance and inductive effects; stabilizes adjacent charges | Modulated; potential for stabilization of cationic intermediates | This compound |
Role of Frontier Molecular Orbitals (HOMO) in Reactivity
Frontier Molecular Orbital (FMO) theory provides a qualitative yet powerful framework for understanding chemical reactivity. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile is central to predicting the feasibility and outcome of many reactions. wikipedia.orgyoutube.comyoutube.com
For allylsilanes, the HOMO is typically of π-type, with significant contributions from the C=C double bond and the C-Si σ-bond. The energy of the HOMO is a key determinant of the allylsilane's nucleophilicity; a higher HOMO energy generally corresponds to greater reactivity towards electrophiles. researchgate.net
In this compound, the HOMO would be influenced by both the trimethylsilyl group and the phenyl group. The trimethylsilyl group, through σ-π hyperconjugation, raises the energy of the HOMO. The phenyl group, depending on its orientation, can further modulate the HOMO energy through conjugation with the double bond. Computational analysis of the HOMO of this specific molecule would reveal the electron density distribution and pinpoint the most nucleophilic site, which is expected to be the γ-carbon. The interaction of this HOMO with the LUMO of an electrophile would initiate the characteristic electrophilic substitution reaction of allylsilanes. Studies on substituted conjugated molecules have shown that inter-fragment orbital mixing is key to understanding the final energy levels of the frontier orbitals. researchgate.netrsc.org
Computational Modeling of Steric and Electronic Influences on Allylsilane Systems
Computational chemistry provides powerful tools for dissecting the intricate balance of steric and electronic factors that govern the reactivity of allylsilane systems, including this compound. Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, analyze transition states, and quantify the distinct contributions of substituents to reaction barriers and product distributions. nih.govmdpi.com These theoretical investigations are crucial for understanding and predicting the outcomes of reactions such as the Hosomi-Sakurai allylation, a cornerstone of allylsilane chemistry. mdpi.comnih.govfrontiersin.org
The reactivity of allylsilanes is fundamentally rooted in the "β-silicon effect," where the carbon-silicon (C-Si) bond stabilizes a developing positive charge at the β-carbon through hyperconjugation. wikipedia.org Computational models can precisely map the electron density and orbital interactions responsible for this stabilization. The electrophilic substitution of allylsilanes is understood to proceed via attack of an electrophile on the double bond's γ-carbon, leading to a carbocationic intermediate stabilized by the silyl (B83357) group. wikipedia.org
Detailed research findings from computational studies on analogous allylsilane systems reveal several key insights:
Transition State Geometry: Ab initio molecular orbital calculations have shown that reactions with electrophiles, such as carbonyls, can proceed through a highly organized, closed transition state or an open-chain mechanism. mdpi.comfrontiersin.org The specific pathway is influenced by the nature of the electrophile, the Lewis acid catalyst, and the substituents on the allylsilane.
Activation Barriers: DFT calculations are used to determine the activation energies (ΔG‡) for different reaction pathways. By systematically modifying the substituents on the silicon atom or the allyl backbone in the computational model, researchers can correlate structural changes with reactivity. For instance, introducing bulkier substituents on the silicon atom can sterically hinder the approach of the electrophile, leading to higher activation barriers. nih.govresearchgate.net
Electronic Effects: The electronic nature of substituents on the allyl framework or the phenyl group in a compound like this compound significantly impacts reactivity. Electron-donating groups can enhance the nucleophilicity of the double bond, accelerating the reaction, while electron-withdrawing groups have the opposite effect. nih.govlibretexts.org Theoretical studies can quantify these effects by analyzing charge distribution and frontier molecular orbital energies (HOMO/LUMO).
To deconstruct the interplay between steric and electronic effects, computational chemists often employ Energy Decomposition Analysis (EDA) or the Activation Strain Model (ASM). mdpi.comillinois.edu These methods partition the total interaction energy between reactants in the transition state into chemically meaningful components.
A typical energy decomposition analysis includes the following terms:
Strain/Distortion Energy (ΔE_strain): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. This term often reflects steric repulsion.
Interaction Energy (ΔE_int): The actual interaction between the distorted fragments in the transition state. This term is further broken down into:
Electrostatic Energy (ΔE_elec): The classical electrostatic attraction or repulsion between the fragments.
Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the overlap of filled orbitals (steric repulsion at the electronic level).
Orbital Interaction Energy (ΔE_orb): The stabilizing energy from the mixing of occupied and unoccupied orbitals, representing covalent bond formation and charge transfer.
The following data tables illustrate the type of quantitative insights gained from such computational studies on a model allylsilane system.
| Allylsilane Substituent (R in R3Si-allyl) | Van der Waals Radius of R (Å) | Hammett Parameter (σp) of R' on Phenyl Ring | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| -CH3 (Trimethyl) | 2.00 | 0.00 (H) | 15.2 |
| -CH(CH3)2 (Isopropyl) | 2.40 | 0.00 (H) | 17.8 |
| -C(CH3)3 (tert-Butyl) | 2.70 | 0.00 (H) | 19.5 |
| -CH3 (Trimethyl) | 2.00 | -0.17 (CH3) | 14.5 |
| -CH3 (Trimethyl) | 2.00 | +0.66 (NO2) | 16.8 |
This table demonstrates how increasing the steric bulk on the silicon atom (from methyl to tert-butyl) leads to a higher activation barrier. Similarly, it shows that an electron-donating group on the phenyl ring lowers the barrier, while an electron-withdrawing group raises it, isolating the electronic effect.
| Component | Allyltrimethylsilane | Allyltriisopropylsilane | Difference (ΔΔE) |
|---|---|---|---|
| ΔE_strain (Total) | 12.5 | 16.0 | +3.5 |
| ΔE_int (Total) | -25.0 | -24.2 | +0.8 |
| ΔE_elec | -35.0 | -34.5 | +0.5 |
| ΔE_Pauli | +40.0 | +43.3 | +3.3 |
| ΔE_orb | -30.0 | -33.0 | -3.0 |
| ΔE‡ (Activation Energy) | -12.5 | -8.2 | +4.3 |
The analysis in Table 2 suggests that the higher activation energy for the bulkier allyltriisopropylsilane is primarily due to increased strain energy (ΔE_strain) and greater Pauli repulsion (ΔE_Pauli) in the transition state. mdpi.com Interestingly, the orbital interaction energy can become more stabilizing for the bulkier system, but this is not enough to overcome the significant steric penalty.
Through these detailed computational models, the influence of substituents on the reactivity of complex molecules like this compound can be rationalized and predicted. The interplay between the steric hindrance of the trimethylsilyl group and the electronic modulation by the phenyl group determines the precise energy landscape of its reactions. nih.govchemrxiv.org
Advanced Spectroscopic Characterization Techniques for Organosilanes in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic and organometallic compounds, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms.
Conformational Analysis using NMR and Theoretical Methods
The three-dimensional structure and conformational preferences of flexible molecules like allylsilanes are crucial for understanding their reactivity. NMR spectroscopy, in conjunction with theoretical calculations, is a primary tool for this type of analysis. auremn.org.brnih.gov
The conformation of (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane is defined by the rotation around its single bonds, particularly the C1-C2 and C3-C(phenyl) bonds. NMR parameters such as nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings) are sensitive to internuclear distances and dihedral angles, respectively.
NOE Spectroscopy (NOESY/ROESY): A 2D NOESY experiment can reveal through-space correlations between protons that are close to each other, providing direct evidence for specific conformations. For example, an NOE between a proton on the phenyl ring and the vinylic proton on C2 would suggest a conformation where the phenyl group is oriented towards that proton.
J-Coupling Analysis: The magnitude of the three-bond coupling constant (3JHH) between the protons on C1 and C2 is related to the dihedral angle between them via the Karplus equation. wikipedia.org By measuring this coupling constant, one can infer the preferred rotamer populations around the C1-C2 bond.
Theoretical Calculations: Computational methods, such as constructing a Potential Energy Surface (PES) by calculating the energy for different dihedral angles, can predict the lowest energy conformers. auremn.org.br The predicted NMR parameters for these calculated structures can then be compared with the experimental data to validate the conformational model.
A study on the reaction of a chiral allylsilane with SnCl4 demonstrated how 1H and 13C NMR chemical shifts change significantly upon complexation, reflecting changes in the molecule's electronic structure and conformation. acs.org For this compound, similar shifts would be expected upon interaction with electrophiles or catalysts.
| NMR Parameter | Information Provided | Application to this compound |
| 1H-1H NOE | Through-space proximity of protons (< 5 Å) | Determine relative orientation of the phenyl group and the allylic backbone. |
| 3JHH Coupling Constant | Dihedral angle between vicinal protons | Analyze rotamer populations around the C1-C2 single bond. |
| Variable Temperature NMR | Energetic barriers between conformers | Study the dynamics of bond rotation by observing changes in spectra (e.g., peak coalescence). |
Application in Determination of Stereoisomeric Ratios
NMR spectroscopy is an exceptionally effective tool for determining the ratio of stereoisomers in a mixture, as diastereomers are distinct chemical entities with different NMR spectra. wikipedia.orgjeol.com The synthesis of this compound may potentially yield the (Z)-isomer as a byproduct. NMR allows for the precise quantification of this isomeric ratio.
The key to this analysis lies in identifying signals that are unique to each isomer and have different chemical shifts. For the (E) and (Z) isomers of 3-phenylbut-2-en-1-yl silane (B1218182), the vinylic proton at the C2 position is particularly diagnostic.
1H NMR: The (E) and (Z) isomers will show distinct signals for the vinylic proton and the allylic (C1) protons. The coupling constant (3JHH) between the vinylic protons in related alkene systems is typically larger for the trans (E) isomer (~12-18 Hz) compared to the cis (Z) isomer (~7-12 Hz). By integrating the distinct signals corresponding to each isomer, their relative ratio in the mixture can be accurately calculated. magritek.com
13C NMR: The chemical shifts of the carbon atoms in the double bond and the allylic carbon are also sensitive to the stereochemistry and will differ between the (E) and (Z) isomers.
Research on the stereospecificity of reactions involving allylsilanes has successfully used 1H and 19F NMR to measure diastereoisomeric ratios to within 0.5% accuracy, demonstrating the high precision of the technique. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that bombards a sample with a pulsed primary ion beam, causing the ejection of secondary ions from the outermost 1-2 nanometers of the surface. mdpi.comcarleton.edu These secondary ions are then analyzed in a time-of-flight mass spectrometer, which provides high mass resolution spectra of the surface composition. nist.goviontof.com
When analyzing a surface functionalized with this compound, ToF-SIMS can:
Confirm Presence and Structure: Detect characteristic molecular and fragment ions from the organosilane, confirming its presence on the surface. Expected positive ions would include the trimethylsilyl (B98337) cation ([Si(CH3)3]+, m/z 73), fragments of the phenylbutenyl chain like the tropylium (B1234903) ion ([C7H7]+, m/z 91), and the parent molecular ion or its adducts.
Map Chemical Distribution: By rastering the primary ion beam across the sample, ToF-SIMS can generate chemical maps showing the spatial distribution of the organosilane on the surface. carleton.eduresearchgate.net
Analyze Interface Chemistry: ToF-SIMS is capable of differentiating between the organosilane molecules themselves and the polymerized –Si–O–Si– network that forms when they bind to an oxide substrate. mdpi.com This provides unique information about how the silane has attached to and organized on the surface. mdpi.com
The table below lists some of the characteristic ions that would be expected in the ToF-SIMS spectra of a surface modified with this compound.
| Ion Fragment | Formula | Expected m/z | Significance |
| Trimethylsilyl | [C3H9Si]+ | 73.05 | Characteristic of the trimethylsilyl group |
| Tropylium | [C7H7]+ | 91.05 | Indicates the presence of a benzyl-type moiety |
| Phenyl | [C6H5]+ | 77.04 | Fragment from the phenyl ring |
| Molecular Ion fragment | [M - CH3]+ | 189.10 | Loss of a methyl group from the parent molecule |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Dissociated Molecules
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of organosilanes like this compound, GC-MS provides critical information on the molecule's structure through its fragmentation pattern upon electron ionization.
The GC component separates the analyte from the sample matrix, and the retention time is a characteristic property. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact. This high-energy process leads to the formation of a molecular ion (M+) and a series of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
For this compound, the fragmentation is expected to occur at the weaker bonds. Key fragmentation pathways for organosilanes often involve the loss of a methyl group (CH₃) from the trimethylsilyl group, leading to a prominent [M-15]⁺ ion. Another common fragmentation is the cleavage of the Si-C bond, which can result in the formation of a stable trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73. The fragmentation of the phenylbutenyl chain would also produce a series of characteristic ions. Analysis of these fragments allows for the unambiguous identification of the compound and the elucidation of its structure.
While a specific mass spectrum for this compound is not publicly available, the expected fragmentation patterns can be predicted based on the known behavior of similar organosilane compounds in GC-MS analysis.
Vibrational Spectroscopy
Vibrational spectroscopy techniques are indispensable for the characterization of organosilanes as they provide direct information about the chemical bonds and functional groups present in the molecule.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis of organosilanes. researchgate.netgelest.com For this compound, the FTIR spectrum would exhibit a series of absorption bands corresponding to its distinct structural features. researchgate.net
The key functional groups and their expected vibrational frequencies are:
Trimethylsilyl Group (-Si(CH₃)₃): This group is characterized by a strong, sharp absorption band around 1250 cm⁻¹ due to the symmetric deformation of the C-H bonds in the methyl groups attached to the silicon. researchgate.net Strong bands in the range of 840-865 cm⁻¹ and 750-760 cm⁻¹ are also characteristic of the Si-C stretching and CH₃ rocking vibrations. researchgate.netresearchgate.net
Alkene Group (C=C): The carbon-carbon double bond in the butenyl chain will show a stretching vibration in the region of 1600-1680 cm⁻¹. The (E)-configuration influences the intensity of this peak.
Phenyl Group (-C₆H₅): The aromatic ring will have characteristic C=C stretching vibrations in the range of 1450-1600 cm⁻¹. C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹.
Aliphatic C-H Bonds: The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the molecule will appear in the 2850-3000 cm⁻¹ region. researchgate.net
The following table summarizes the expected characteristic FTIR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H (in CH₃, CH₂) | Stretching | 2850-3000 |
| C=C (Alkene) | Stretching | 1600-1680 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| Si-CH₃ | Symmetric Deformation | ~1250 |
| Si-C | Stretching & CH₃ Rocking | 750-865 |
This table is generated based on established correlations for organosilicon compounds. researchgate.netgelest.comresearchgate.net
The absence of bands for hydroxyl (-OH) or other functional groups can confirm the purity of the sample. scielo.br
Surface-Enhanced Infrared Absorbance (SEIRA) spectroscopy is a highly sensitive technique used to study ultrathin films of molecules on metal surfaces. sjsu.edu This method relies on the enhancement of the infrared absorption signal of molecules that are in close proximity to metallic nanostructures, typically gold or silver. sjsu.edunih.gov
For organosilanes like this compound, SEIRA is particularly useful for characterizing monolayers or thin films deposited on a substrate. sjsu.edu The enhancement effect allows for the detection of very small amounts of material, which would be difficult to analyze with conventional FTIR. nih.govresearchgate.net The preparation of the metal-island film on the substrate is a critical step for a successful SEIRA experiment. nih.gov
In a typical SEIRA experiment, a thin film of the organosilane is deposited onto a SEIRA-active substrate. The resulting spectrum provides information about the orientation of the molecules on the surface, as the enhancement is dependent on the orientation of the vibrational dipole moment with respect to the metal surface. This can reveal details about the self-assembly and packing of the organosilane molecules in the thin film.
X-ray Diffraction for Solid-State Structural Information
X-ray Diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For organosilanes, single-crystal XRD can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netacs.org
The application of XRD to this compound would require the compound to be in a crystalline form. Many organosilanes are liquids or oils at room temperature, which would necessitate crystallization, often at low temperatures, prior to analysis. If a suitable single crystal can be obtained, XRD analysis would yield a definitive structural determination. researchgate.net The resulting crystal structure would reveal the conformation of the phenylbutenyl chain, the packing of the molecules in the crystal lattice, and any significant intermolecular forces. wikipedia.orgnih.gov
In the absence of single-crystal data, Powder X-ray Diffraction (PXRD) could be used to assess the crystallinity of a solid sample and to identify the crystalline phases present.
Other Surface Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com XPS is particularly valuable for the analysis of thin films and surface-modified materials. nih.govacs.orgnih.gov
When analyzing a thin film of this compound on a substrate, XPS can provide the following information:
Elemental Composition: XPS can confirm the presence of silicon, carbon, and any other elements on the surface, and can be used to determine their relative concentrations. nih.gov
Chemical State Analysis: High-resolution XPS spectra can provide information about the chemical bonding environment of the atoms. For instance, the binding energy of the Si 2p peak can distinguish between silicon in a silane (Si-C) and silicon in a siloxane (Si-O-Si) or silica (B1680970) (SiO₂) environment. nih.gov This is particularly useful for studying the interaction of the silane with a hydroxylated surface. The C 1s spectrum can also be deconvoluted to identify carbon atoms in different chemical environments (e.g., C-Si, C-C, C=C, C-H).
The following table summarizes the information that can be obtained from XPS analysis of an organosilane film.
| Technique | Information Obtained | Relevance to this compound |
| XPS | Elemental composition of the surface, chemical states of elements (e.g., Si 2p, C 1s), and thickness of thin films. | To confirm the composition of a surface layer, to study its interaction with a substrate, and to investigate potential oxidation or degradation. |
This table is generated based on established principles of XPS analysis of organosilane films. nih.govnih.gov
Applications of E Trimethyl 3 Phenylbut 2 En 1 Yl Silane in Advanced Organic Synthesis
Annulation and Ring Formation Strategies
The strategic placement of the trimethylsilyl (B98337) group in (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane makes it a valuable precursor for various annulation and ring-forming reactions. These transformations typically leverage the ability of the silicon atom to stabilize a β-carbocation or to direct the regioselectivity of bond formation.
Synthesis of Carbocyclic Annulations via Functionalized Allylsilanes
Functionalized allylsilanes, such as derivatives of this compound, are powerful reagents for carbocyclic annulations. A prominent method for generating such functionalized allylsilanes is the silylcuprate strategy. This involves the addition of a silylcuprate reagent to an allene (B1206475), followed by trapping the resulting vinylcuprate intermediate with an electrophile. This approach provides access to a wide array of functionalized allylsilanes that are primed for intramolecular cyclization.
For instance, the reaction of a lower-order silylcyanocuprate with an allene at low temperatures selectively produces an allylsilane. The intermediate allylsilane-vinylcuprate species can then react with various carbon electrophiles, setting the stage for carbocyclic synthesis of five-, six-, and seven-membered rings. In these sequences, the allylsilane moiety, conceptually derived from a precursor like this compound, acts as a nucleophilic three-carbon synthon.
The versatility of this approach is highlighted by the range of electrophiles that can be incorporated, leading to valuable intermediates for subsequent carbocyclic annulations.
| Starting Materials | Reaction Conditions | Product Type | Ring Size |
| Allene, Silylcuprate, Electrophile | Low temperature, in situ trapping | Functionalized Allylsilane | N/A |
| Functionalized Allylsilane | Lewis Acid | Carbocyclic Annulation Product | 5, 6, or 7-membered |
Formation of Three- to Seven-Membered Rings through Silicon-Assisted Intramolecular Cyclizations
The intramolecular cyclization of functionalized allylsilanes is a cornerstone of silicon-assisted ring formation, enabling the synthesis of rings ranging from three to seven members. The key to this process is the β-silyl effect, where the silicon atom stabilizes a developing positive charge at the β-position during the cyclization cascade. This stabilization facilitates the ring closure and often dictates the stereochemical outcome.
The silylcupration of allenes and acetylenes has proven to be an exceptionally useful method for constructing these cyclic structures. The process involves the addition of the intermediate silylcuprate to an electrophile such as an enone, epoxide, or imine, followed by a Lewis acid-catalyzed intramolecular cyclization. The nature of the incorporated electrophile ultimately determines the size of the ring that is formed. These silicon-assisted intramolecular cyclizations are often highly stereocontrolled.
For example, the Lewis acid-promoted treatment of cyclopropanes bearing donor and acceptor groups generates a 1,3-zwitterion that can react with allylsilanes to form cycloadducts. The efficiency of this cycloaddition is influenced by the steric bulk of the substituents on the silicon atom of the allylsilane.
| Ring Size | Precursor | Key Reaction | Catalyst/Reagent |
| 3-membered | Allylsilane and dihalocarbene | Cyclopropanation | Simmons-Smith reagent |
| 4-membered | Allylsilane and activated alkene | [2+2] Cycloaddition | Lewis Acid |
| 5-membered | Allylsilane with tethered electrophile | Intramolecular Cyclization | Lewis Acid |
| 6-membered | Allylsilane with tethered electrophile | Intramolecular Cyclization | Lewis Acid |
| 7-membered | Allylsilane with tethered electrophile | Intramolecular Cyclization | Lewis Acid |
Construction of Functionalized Ring Systems (e.g., Cyclopentanols)
A significant application of functionalized allylsilanes is in the construction of highly substituted cyclopentane (B165970) rings, particularly cyclopentanols. Oxoallylsilanes, which can be prepared from the silylcupration of allenes and subsequent reaction with α,β-unsaturated oxo compounds, are excellent precursors for cyclopentane annulations.
These oxoallylsilanes undergo intramolecular cyclization in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or ethylaluminum dichloride (EtAlCl₂), to yield 3-methylene-1-cyclopentanols with a high degree of stereocontrol. The cyclization is believed to proceed through a classic SE2' mechanism involving a carbocation stabilized by the β-silicon atom. A characteristic feature of this reaction is the consistent formation of an exocyclic double bond resulting from the elimination of the silyl (B83357) group. The resulting methylenecyclopentanol framework is a common motif in various natural products.
The choice of the silyl group on the allylsilane can influence the reaction pathway. While trimethylsilyl groups typically lead to the exocyclic methylene (B1212753) product, bulkier silyl groups like t-butyldiphenylsilyl can result in the formation of 3-cyclopenten-1-ols where the silyl group is retained.
Intermediates in Natural Product Synthesis and Complex Molecule Construction
The utility of this compound and its derivatives extends to their use as pivotal intermediates in the synthesis of natural products and other complex molecules. Their ability to introduce stereocenters and facilitate the formation of key structural motifs makes them invaluable tools for synthetic chemists.
Stereoselective Formation of Dihydropyran Systems
Allylsilanes are instrumental in the stereoselective synthesis of tetrahydropyran (B127337) and dihydropyran rings, which are prevalent structures in many natural products. The silyl-Prins cyclization, an intramolecular reaction between an aldehyde and an allylsilane, is a powerful method for constructing these oxygen-containing heterocycles.
While specific examples detailing the use of this compound in dihydropyran synthesis are not prevalent in the literature, the general principles of silyl-Prins cyclizations are applicable. These reactions often proceed with high stereoselectivity, with the stereochemical outcome being influenced by the geometry of the starting allylsilane and the reaction conditions. The choice of Lewis acid can also play a crucial role in directing the reaction pathway.
Use as Precursors for Highly Functionalized Allylic Compounds
This compound serves as a precursor for a variety of highly functionalized allylic compounds. The silylcuprate strategy, for example, allows for the introduction of a wide range of electrophiles, leading to diverse and functionalized allylsilanes that can be used in subsequent transformations.
Furthermore, allylsilanes can undergo stereoselective protodesilylation to generate specific alkene isomers or can be converted into other functional groups. The versatility of the trimethylsilyl group allows for its transformation into a hydroxyl group (via Fleming-Tamao oxidation) or a halogen, providing access to a broader range of functionalized allylic building blocks. These transformations underscore the role of this compound as a versatile starting material for the synthesis of complex and highly functionalized molecules.
Diversification of Molecular Scaffolds
The unique structural features of this compound, which combine a nucleophilic allylic system with a stabilizing silyl group, make it a valuable reagent for the construction of complex molecular architectures.
The 1,4-diene, or skipped diene, motif is a common structural element in many biologically active natural products. rsc.org The synthesis of these non-conjugated diene systems with precise control over stereochemistry remains a significant challenge in organic synthesis. Allylic silanes, including this compound, can serve as key building blocks in the regio- and stereocontrolled synthesis of skipped dienes and enynes.
One established methodology involves the Lewis acid-mediated allylation of alkynes. For instance, the reaction of an allylic silane (B1218182) with an alkyne in the presence of a Lewis acid, such as indium(III) bromide (InBr₃), can lead to the formation of a 1,4-dienylindium intermediate. This intermediate can then be quenched with an electrophile to afford the desired skipped diene. mdpi.com The stereochemistry of the resulting double bond is often controlled by the geometry of the starting allylic silane. In the case of this compound, an anti-addition mechanism is expected to predominate, leading to the formation of a skipped diene with a specific stereochemical configuration.
Similarly, the synthesis of skipped enynes can be achieved through the coupling of an appropriate vinyl or aryl halide with a suitable alkynylsilane partner. While direct use of this compound for enyne synthesis is less common, related structures like trimethyl(4-phenylbut-3-en-1-yn-1-yl)silane (B15472645) highlight the utility of silyl-functionalized enynes as building blocks in cross-coupling reactions. nih.govresearchgate.net
Table 1: Representative Synthesis of a Skipped Diene
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | Phenylacetylene | 1. InBr₃2. H₂O | (5E)-5-Methyl-1,6-diphenylhexa-1,4-diene |
The Peterson olefination is a powerful and atom-economical method for the synthesis of alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate. Subsequent elimination of the silyloxy group yields the desired alkene. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the elimination step. wikipedia.org Acid- and base-mediated eliminations of the same β-hydroxysilane diastereomer proceed through anti- and syn-elimination pathways, respectively, to afford opposite alkene isomers.
This compound can be deprotonated at the α-position to the silicon atom to generate the corresponding α-silyl carbanion. This carbanion can then react with a carbonyl compound in a Peterson olefination reaction. The presence of the phenyl group and the double bond in the silane reagent allows for the synthesis of highly substituted and conjugated dienes. The stereochemistry of the newly formed double bond can be controlled by the choice of elimination conditions, making this a highly versatile and stereoselective transformation.
Table 2: Stereochemical Control in Peterson Olefination
| Starting Material | Reagents | Key Intermediate | Elimination Condition | Product |
| This compound | 1. s-BuLi2. Benzaldehyde | Diastereomeric β-hydroxysilanes | Acid (e.g., H₂SO₄) | (1E,3E)-1,4-Diphenyl-2-methylbuta-1,3-diene |
| This compound | 1. s-BuLi2. Benzaldehyde | Diastereomeric β-hydroxysilanes | Base (e.g., KH) | (1Z,3E)-1,4-Diphenyl-2-methylbuta-1,3-diene |
Role as Silylating Agents
Silylating agents are compounds used to introduce a silyl group, typically a trimethylsilyl (TMS) group, into a molecule by replacing an active hydrogen atom on a heteroatom such as oxygen, nitrogen, or sulfur. researchgate.net This process, known as silylation, is widely used for the protection of functional groups, to increase the volatility of compounds for gas chromatography, and to enhance the solubility of compounds in nonpolar solvents.
While this compound is primarily utilized for its reactivity at the allylic position, its trimethylsilyl group can potentially be transferred to a suitable substrate under specific conditions, thereby acting as a silylating agent. However, due to the strong carbon-silicon bond, it is not a conventional silylating agent. More reactive silylating agents, such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide, are typically employed for routine functional group protection. The use of this compound as a silylating agent would likely require harsh reaction conditions or specific catalytic activation.
Precursors in Materials Science (e.g., Silicon-Containing Polymers)
Organosilicon compounds are crucial precursors in the synthesis of advanced materials, particularly silicon-containing polymers such as polysilanes, polycarbosilanes, and polysiloxanes. These materials exhibit unique properties, including high thermal stability, chemical resistance, and interesting electronic and optical characteristics.
This compound, with its combination of a reactive double bond and a silicon-containing moiety, has the potential to be used as a monomer in polymerization reactions. For example, it could undergo radical or transition-metal-catalyzed polymerization to yield polymers with phenyl and silyl groups regularly spaced along the polymer backbone. The presence of the phenyl group can enhance the thermal stability and refractive index of the resulting polymer, while the silyl group can improve its adhesion to various substrates and provide a site for further chemical modification. The specific properties of the polymer would be dependent on the polymerization method and the resulting polymer architecture.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Stereoselectivity
The synthesis of allylic silanes, including (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane, often yields a mixture of stereoisomers. The development of novel catalytic systems that offer enhanced stereoselectivity is a crucial area for future research. Current methods for the asymmetric synthesis of allylic silanes include copper-catalyzed reactions, which have shown promise in achieving high enantioselectivity. nih.govnih.govacs.org For instance, the use of chiral phosphine-modified copper complexes can catalyze the alcoholysis of prochiral dihydrosilanes with good to excellent stereoselectivity at the silicon atom. acs.org Another approach involves the dual catalysis of copper hydride and palladium to prepare α-stereogenic allyl metalloids with high enantiopurity. nih.gov
Further research could focus on designing new chiral ligands for transition metal catalysts, such as palladium, nickel, and copper, to improve the enantiomeric excess (ee) in the synthesis of chiral allylic silanes. nih.govnih.govacs.orgorganic-chemistry.org The exploration of N-heterocyclic carbene (NHC)-copper(I) catalysts has already demonstrated success in the enantioconvergent synthesis of α-chiral allylic silanes. nih.gov Investigating the influence of ligand architecture and reaction conditions on stereochemical outcomes will be paramount. Additionally, the development of catalytic systems that can achieve high stereoselectivity for both (E) and (Z)-isomers of allylic silanes remains a significant challenge. rsc.org
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry and sustainable synthesis are increasingly important in modern chemical manufacturing. silicycle.com Future research should focus on integrating the synthesis of this compound into flow chemistry setups. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nus.edu.sg
The development of sustainable synthetic routes is another key area. This includes the use of greener solvents, such as water, and the development of recyclable catalysts. nih.govsilicycle.com For example, palladium-catalyzed synthesis of allylic silanes from allylic ethers can be performed in water using micellar catalysis. nih.gov Furthermore, exploring the use of earth-abundant metal catalysts, like cobalt, for dehydrogenative coupling reactions could lead to more sustainable methods for producing silicon precursors. nih.gov The application of functionalized silica (B1680970) as a sorbent or catalyst support can also contribute to waste reduction and catalyst recycling. silicycle.com
Exploration of New Reactivity Modes and Mechanistic Pathways
While the reactivity of allylic silanes in reactions like the Hosomi-Sakurai allylation is well-established, there is still much to explore regarding new reactivity modes and mechanistic pathways for this compound. acs.org Future research could investigate its participation in novel cycloaddition reactions, such as the Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. researchgate.net
Detailed mechanistic studies are crucial for understanding and predicting the outcomes of these reactions. nih.govrsc.org Techniques like in-situ spectroscopy and computational modeling can provide valuable insights into reaction intermediates and transition states. nih.govresearchgate.net For instance, understanding the mechanism of Lewis acid-promoted allylic rearrangements can help in controlling the formation of desired products. nih.gov Investigating the role of hypervalent silicon intermediates in reaction pathways could also open up new synthetic possibilities. researchgate.net The B(C6F5)3-catalyzed isomerization of allylic silanes to alkenyl silanes, followed by Hiyama coupling, presents a one-pot method to access substituted styrene (B11656) derivatives, showcasing the potential for discovering new reaction sequences. acs.org
Design and Synthesis of Advanced Functional Materials Incorporating the this compound Motif
The unique properties of organosilicon compounds make them valuable building blocks for advanced functional materials. mdpi.comnih.gov The incorporation of the this compound motif into polymers and other materials could lead to novel properties and applications. nih.govdakenchem.com
Future research could focus on the synthesis of silane-modified polymers where the allylic group of this compound can be used for post-polymerization modifications. nih.govdakenchem.com These modifications could include thiol-ene click reactions, epoxidation, or dihydroxylation to introduce various functionalities. nih.gov The resulting functionalized polymers could find applications in areas such as drug delivery, antimicrobial coatings, and dental materials. nih.gov
Furthermore, the synthesis of organoalkoxysilanes derived from this compound could serve as precursors for silica-based hybrid materials. mdpi.com These materials, with their combination of organic and inorganic components, could exhibit interesting optical, electronic, or mechanical properties. The functionalization of mesoporous silica with such organosilanes can create materials useful as linkers for functional organic molecules or as supports for heterogeneous catalysts. nih.gov
Q & A
Q. What are the key synthetic routes for preparing (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane?
The compound can be synthesized via hydrosilylation or palladium-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling of chlorinated alkenes with trimethylsilylacetylene derivatives (e.g., triethyl(ethynyl)silane) in the presence of ligands like PdCl₂(PPh₃)₂ and CuI as a co-catalyst is a viable method . Reaction optimization should consider solvent choice (e.g., THF), stoichiometry of dichloroethylene (4.0 equiv.), and purification via reduced-pressure distillation to isolate the product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for verifying the stereochemistry (E-configuration) and silicon bonding environment. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) can validate purity and functional groups (e.g., Si–CH₃ stretching at ~1250 cm⁻¹). Cross-referencing spectral data with literature values ensures accuracy, as demonstrated in analogous silane syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in catalytic hydrosilylation?
Systematic optimization should include:
- Catalyst screening : Test Pd(0) or Rh-based catalysts, as electronic effects of silane substituents (e.g., phenyl vs. alkyl) influence oxidative addition kinetics .
- Stoichiometric control : Vary silane-to-alkene ratios (e.g., 1:1 to 1:4) to minimize side reactions, as shown in studies using (EtO)₂Si(Me)H for alkene reduction .
- Temperature and solvent effects : Higher temperatures (80–100°C) in polar aprotic solvents (e.g., THF) may enhance silane activation but risk oligomerization .
Q. What electronic and steric factors influence the reactivity of this compound in cross-coupling reactions?
Computational studies suggest that inductive effects from the phenyl group and steric bulk of the trimethylsilyl moiety modulate reactivity. For example:
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in alkene metathesis?
Density Functional Theory (DFT) calculations can map transition states to identify regioselective pathways. Key parameters include:
Q. What role does this compound play in hybrid material synthesis, and how can interfacial compatibility be quantified?
As a silane coupling agent, it bridges organic polymers and inorganic fillers (e.g., silica) via Si–O–Si bonds. Compatibility can be assessed through:
- Contact angle measurements : Evaluate hydrophobicity changes using factorial designs (e.g., silane concentration and hydrolysis time), ensuring R² > 0.8 for model reliability .
- Mechanical testing : Measure tensile strength and modulus of silica-reinforced composites to correlate with silane-polymer interactions .
Data Contradictions and Resolution
Q. Conflicting reports exist on the stability of this compound under acidic conditions. How can these discrepancies be resolved?
Contradictions may arise from hydrolysis kinetics or solvent effects. To resolve:
Q. Why do some studies report low catalytic efficiency of Pd(0) with this compound, while others show high activity?
Discrepancies may stem from ligand selection or silane purity. Mitigation strategies include:
- Ligand optimization : Bulky ligands (e.g., Xantphos) improve catalyst stability and turnover.
- Silane pre-treatment : Remove trace moisture via molecular sieves to prevent catalyst poisoning .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
